molecular formula C17H15BrCl2N2O2 B11698722 N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide

Cat. No.: B11698722
M. Wt: 430.1 g/mol
InChI Key: FPMRNQZKIDZNJQ-SRZZPIQSSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a dichlorophenoxy group, and a butanehydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide typically involves the condensation of 4-bromobenzaldehyde with 4-(2,4-dichlorophenoxy)butanehydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide is unique due to its combination of bromophenyl and dichlorophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrCl2N2O2

Molecular Weight

430.1 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C17H15BrCl2N2O2/c18-13-5-3-12(4-6-13)11-21-22-17(23)2-1-9-24-16-8-7-14(19)10-15(16)20/h3-8,10-11H,1-2,9H2,(H,22,23)/b21-11+

InChI Key

FPMRNQZKIDZNJQ-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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